3-Benzyl-1-[(4-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Description
3-Benzyl-1-[(4-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione is a fused heterocyclic compound featuring a benzofuropyrimidine core. Its structure includes:
- Benzofuro[3,2-d]pyrimidine backbone: A fused bicyclic system combining a benzofuran ring (furan fused to benzene) and a pyrimidine ring at positions 3 and 2-d.
- Substituents:
- A benzyl group at position 3.
- A 4-fluorophenylmethyl group at position 1.
- Functional groups: The 2,4-dione moiety introduces hydrogen-bonding and electron-withdrawing properties, which are critical for interactions in biological or material science applications.
Properties
Molecular Formula |
C24H17FN2O3 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
3-benzyl-1-[(4-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H17FN2O3/c25-18-12-10-17(11-13-18)14-26-21-19-8-4-5-9-20(19)30-22(21)23(28)27(24(26)29)15-16-6-2-1-3-7-16/h1-13H,14-15H2 |
InChI Key |
GHBPDMKKLBKZJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[3,2-d]pyrimidine derivatives typically involves the aza-Wittig reaction of iminophosphoranes with isocyanates. For 3-benzyl-1-(4-fluorobenzyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione, the reaction is carried out at temperatures between 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl positions, leading to the formation of benzyl alcohols or benzaldehydes.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Benzyl alcohols, benzaldehydes.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted benzofuro[3,2-d]pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-Benzyl-1-[(4-fluorophenyl)methyl]- benzofuro[3,2-d]pyrimidine-2,4-dione exhibit significant anticancer properties. Studies suggest that these compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The incorporation of fluorine in the structure is believed to enhance lipophilicity and improve cellular uptake, making it a candidate for further pharmacological studies.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Preliminary studies indicate its efficacy against various bacterial strains, suggesting that it may serve as a lead compound for developing new antibiotics . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Synthetic Methodologies
The synthesis of 3-Benzyl-1-[(4-fluorophenyl)methyl]- benzofuro[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of Benzofuro Ring : Utilizing cyclization reactions involving appropriate precursors.
- Pyrimidine Moiety Introduction : Employing condensation reactions to introduce the pyrimidine structure.
- Functionalization : Attaching the benzyl and fluorophenyl groups through nucleophilic substitution reactions .
These synthetic routes are designed to optimize yield and purity while minimizing environmental impact.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized 3-Benzyl-1-[(4-fluorophenyl)methyl]- benzofuro[3,2-d]pyrimidine-2,4-dione and evaluated its effects on human cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells with an IC50 value in the low micromolar range. Mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway .
Case Study 2: Antimicrobial Testing
Another study focused on assessing the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited considerable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within acceptable therapeutic ranges .
Mechanism of Action
The exact mechanism of action for 3-benzyl-1-(4-fluorobenzyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The benzofuran and pyrimidine rings may facilitate binding to active sites, thereby modulating biological pathways involved in disease processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Key Comparison Points:
Thienopyrimidine (): Replacing the oxygen in benzofuran with sulfur (thiophene) increases lipophilicity and alters electronic properties, which may affect membrane permeability or charge transport . Pyridopyrimidine (): A pyridine ring instead of benzofuran modifies solubility and hydrogen-bonding capacity, relevant for kinase inhibition .
Substituent Effects: The 4-fluorophenylmethyl group in the target compound introduces electron-withdrawing effects and metabolic stability compared to non-fluorinated analogs (e.g., ’s methoxymethyl derivatives) . Benzimidazole-thioether (VU0212387, ): The bulky, polar substituent likely enhances target selectivity in enzyme inhibition but reduces bioavailability .
Functional Group Modifications: 2,4-Dione vs. Dicarbonitriles: Diones (target compound) are hydrogen-bond acceptors/donors, favoring biomolecular interactions, while carbonitriles () improve electron mobility in OLEDs . Methoxy vs. Fluorinated Groups: Methoxy substituents () increase solubility but reduce metabolic stability compared to fluorinated analogs .
Synthetic Challenges: The target compound’s benzofuropyrimidine core requires multi-step fusion reactions, whereas thieno or pyrido analogs (e.g., ) are synthesized via simpler cyclization . Solvent-dependent rearrangements (e.g., ’s furopyrimidine derivatives) highlight the sensitivity of fused systems to reaction conditions .
Research Findings and Implications
- Bioactivity : While direct data on the target compound is absent, structurally related benzofuropyrimidines (e.g., VU0212387) show potency in enzyme assays, suggesting the 2,4-dione moiety and fluorinated substituents are critical for activity .
- Material Science : Benzofuropyrimidine dicarbonitriles () exhibit high electroluminescence efficiency (external quantum efficiency >15%), implying that the target compound’s core could be optimized for similar applications .
- Thermodynamic Stability : Furopyrimidine derivatives () demonstrate that solvent choice during synthesis dramatically affects product distribution, a consideration for scaling up the target compound .
Biological Activity
3-Benzyl-1-[(4-fluorophenyl)methyl]- benzofuro[3,2-d]pyrimidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antiviral, antibacterial, and anticancer properties, supported by data from various studies.
Antiviral Activity
Recent studies have indicated that derivatives of similar structures exhibit significant antiviral properties. For instance, compounds with similar benzofuro-pyrimidine frameworks have shown effectiveness against various viruses, including Enterovirus 71 (EV71) and Herpes Simplex Virus (HSV).
Case Study: Antiviral Efficacy
A related compound demonstrated submicromolar inhibitory activity against EV71, with further optimization leading to derivatives with nanomolar bioactivities. These compounds acted as allosteric inhibitors of MEK1, impacting viral replication pathways. The binding interactions were characterized using molecular dynamics simulations, confirming the potential of this class of compounds in antiviral therapy .
Antibacterial Activity
The antibacterial properties of the compound were evaluated against several strains of bacteria. In vitro studies have shown that derivatives exhibit moderate to high activity against Staphylococcus aureus and Pseudomonas aeruginosa , suggesting that structural modifications can enhance antibacterial efficacy.
Data Table: Antibacterial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3g | Staphylococcus aureus | 32 µg/mL |
| 3g | Pseudomonas aeruginosa | 64 µg/mL |
| 3f | Escherichia coli | 16 µg/mL |
Anticancer Activity
The potential anticancer properties of 3-benzyl-1-[(4-fluorophenyl)methyl]- benzofuro[3,2-d]pyrimidine-2,4-dione have also been investigated. Compounds within this family have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Notably, compounds have been reported to downregulate the expression of oncogenes and upregulate tumor suppressor genes in various cancer models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
